molecular formula C10H14O7 B14590628 Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate CAS No. 61248-18-8

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate

Katalognummer: B14590628
CAS-Nummer: 61248-18-8
Molekulargewicht: 246.21 g/mol
InChI-Schlüssel: DIRRTOYVHOGJJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate is an organic compound with a complex structure that includes ester and ketone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate typically involves esterification and acylation reactions. One common method is the reaction of dimethyl malonate with acetoacetic acid under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The ester and ketone groups play a crucial role in its reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacks the ketone group.

    Acetoacetic acid: Contains a ketone group but lacks the ester functionality.

    Ethyl acetoacetate: Similar structure but with ethyl ester groups instead of dimethyl.

Uniqueness

Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate is unique due to the presence of both ester and ketone functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple points of reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

CAS-Nummer

61248-18-8

Molekularformel

C10H14O7

Molekulargewicht

246.21 g/mol

IUPAC-Name

dimethyl 2-(3-oxobutanoyloxy)butanedioate

InChI

InChI=1S/C10H14O7/c1-6(11)4-9(13)17-7(10(14)16-3)5-8(12)15-2/h7H,4-5H2,1-3H3

InChI-Schlüssel

DIRRTOYVHOGJJM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)OC(CC(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.